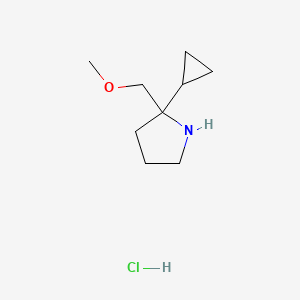

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride

説明

BenchChem offers high-quality 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-cyclopropyl-2-(methoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-11-7-9(8-3-4-8)5-2-6-10-9;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOESLHIJWUZDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCN1)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803590-97-7 | |

| Record name | Pyrrolidine, 2-cyclopropyl-2-(methoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

In-Depth Technical Guide to the NMR Spectral Assignment of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Hydrochloride

Executive Summary

The incorporation of highly substituted, conformationally restricted nitrogen heterocycles is a cornerstone strategy in modern structure-based drug design. Specifically, pyrrolidines bearing quaternary stereocenters at the C2 position are highly valued for their metabolic stability and unique spatial trajectories, which often enhance target binding affinity[1].

This whitepaper provides a comprehensive framework for the structural elucidation of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride (CAS: 1803590-97-7)[2]. Because commercial building blocks of this complexity often lack open-source, high-resolution spectral libraries, this guide synthesizes empirical increment rules, heterocycle deshielding effects, and advanced 2D-NMR methodologies to construct a high-fidelity, predictive assignment model[3]. Furthermore, it establishes a self-validating experimental protocol to ensure rigorous data acquisition for amine hydrochloride salts.

Structural Elucidation & Magnetic Environment Analysis

To accurately assign the 1 H and 13 C NMR spectra of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride, one must first deconstruct the causality of its magnetic environments. The molecule (MW: 191.7 g/mol ) presents three distinct structural challenges:

-

The Quaternary C2 Stereocenter: The C2 carbon is fully substituted, bonded to the pyrrolidine nitrogen, the C3 methylene, a cyclopropyl ring, and a methoxymethyl ether. This creates a highly deshielded quaternary carbon and renders the adjacent protons on the methoxymethyl group strictly diastereotopic .

-

Magnetic Anisotropy of the Cyclopropyl Ring: The highly strained C-C bonds of the cyclopropyl group possess significant π -character. This generates a local diamagnetic shielding cone, pushing the chemical shifts of the cyclopropyl protons unusually high-field (upfield), typically between 0.1 and 1.2 ppm.

-

Protonation Effects (Hydrochloride Salt): In the free base form, the lone pair on the pyrrolidine nitrogen heavily influences the conformation. However, as a hydrochloride salt, the nitrogen is protonated ( −NH2+ ). This formal positive charge exerts a strong inductive deshielding effect on the adjacent α -carbons (C2 and C5), shifting their associated protons significantly downfield[4].

Predictive 1 H and 13 C NMR Chemical Shift Analysis

The following tables represent a high-fidelity theoretical assignment derived from empirical increment rules for functionalized pyrrolidines. DMSO- d6 is selected as the solvent of choice. Unlike D 2 O or CD 3 OD, DMSO- d6 slows the chemical exchange of the −NH2+ protons, allowing them to be observed and utilized for 2D NOESY correlations.

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, DMSO- d6 )

| Position | Shift δ (ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment Rationale & Causality |

| −NH2+ | 9.20, 8.80 | br s | 2H | N/A | Broad signals due to quadrupolar relaxation of 14 N and slow exchange. Split into two signals due to restricted inversion and hydrogen bonding. |

| −CH2−O− | 3.65, 3.50 | d, d (AB) | 2H | 2J=10.5 | Diastereotopic protons . The adjacent chiral C2 center makes these protons magnetically inequivalent, resulting in a classic AB spin system. |

| −O−CH3 | 3.30 | s | 3H | N/A | Standard methoxy singlet, slightly deshielded by the proximity to the protonated amine. |

| C5-H 2 (Ring) | 3.25 – 3.15 | m | 2H | Complex | Deshielded strongly by the adjacent positively charged nitrogen[4]. |

| C3-H 2 (Ring) | 2.05 – 1.90 | m | 2H | Complex | Shifted slightly downfield due to the proximity of the quaternary C2 center. |

| C4-H 2 (Ring) | 1.95 – 1.80 | m | 2H | Complex | Furthest from the deshielding heteroatoms; exhibits standard aliphatic cyclic methylene shifts. |

| Cyclo-CH | 1.15 – 1.05 | m | 1H | Complex | Shielded by the cyclopropyl ring current, but slightly offset by the adjacent C2 center. |

| Cyclo-CH 2 | 0.65 – 0.55 | m | 2H | Complex | Highly shielded due to the magnetic anisotropy of the strained cyclopropyl ring. |

| Cyclo-CH 2 | 0.50 – 0.35 | m | 2H | Complex | Diastereotopic relationship with the other cyclopropyl methylene group. |

Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, DMSO- d6 )

| Position | Shift δ (ppm) | Carbon Type | Assignment Rationale & Causality |

| −CH2−O− | 73.2 | CH 2 | Highly deshielded by the directly attached oxygen atom. |

| C2 (Ring) | 69.5 | C (Quat) | Quaternary stereocenter. Deshielded by the adjacent N + and oxygen-bearing carbon[1]. |

| −O−CH3 | 58.7 | CH 3 | Standard methoxy carbon shift. |

| C5 (Ring) | 45.3 | CH 2 | Deshielded by the adjacent protonated nitrogen[3]. |

| C3 (Ring) | 32.1 | CH 2 | β -position to the nitrogen; standard pyrrolidine shift. |

| C4 (Ring) | 22.4 | CH 2 | γ -position to the nitrogen; most shielded ring carbon. |

| Cyclo-CH | 16.8 | CH | Methine carbon of the cyclopropyl group. |

| Cyclo-CH 2 | 2.5, 1.8 | CH 2 | Classic extreme upfield shifts characteristic of cyclopropyl methylenes. |

Self-Validating Experimental Protocol for NMR Acquisition

To transition from theoretical prediction to empirical validation, the following self-validating protocol must be executed. This workflow prevents common pitfalls associated with amine salts, such as concentration-dependent chemical shifts and missing quaternary carbons.

Step 1: Precision Sample Preparation

-

Action: Dissolve 15–20 mg of the analyte in 600 µL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: A concentration of ~25-30 mM ensures sufficient signal-to-noise (S/N) for 13 C and 2D HMBC experiments within a reasonable timeframe (under 2 hours). Anhydrous DMSO prevents the water peak (~3.3 ppm) from obscuring the critical −O−CH3 singlet.

Step 2: Probe Tuning and Temperature Equilibration

-

Action: Insert the sample and strictly equilibrate the probe temperature to 298 K for 5 minutes. Perform automated tuning and matching (ATM) and gradient shimming (topshim).

-

Causality: Pyrrolidine rings can undergo conformational exchange. Fluctuating temperatures will broaden the signals of the C3 and C4 protons. Strict thermal control ensures sharp multiplets, allowing for the extraction of accurate J -couplings.

Step 3: 1D Acquisition ( 1 H and 13 C)

-

Action: Acquire the 1 H spectrum using a 30-degree flip angle (zg30 pulse program) with a relaxation delay (D1) of 2 seconds. Acquire the 13 C spectrum using inverse gated decoupling (zgig or zgpg30) with a minimum of 512 scans.

-

Causality: The 30-degree pulse ensures rapid longitudinal relaxation ( T1 ), guaranteeing that the integration of the diastereotopic −CH2−O− protons is strictly quantitative (exactly 2.00 relative to the 3.00 methoxy singlet).

Step 4: 2D Heteronuclear Correlation (Self-Validation Step)

-

Action: Acquire a 1 H- 13 C HSQC and a 1 H- 13 C HMBC.

-

Causality: The HSQC will instantly differentiate the diastereotopic −CH2−O− protons (two proton signals correlating to one carbon at 73.2 ppm). The HMBC is the critical self-validating step : it will show a 3-bond correlation ( 3JCH ) from the methoxy protons (3.30 ppm) to the −CH2−O− carbon, and a crucial correlation from the cyclopropyl methine proton to the quaternary C2 carbon (69.5 ppm), definitively proving the connectivity of the stereocenter.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR assignment workflow, demonstrating how 1D and 2D techniques synergize to resolve the quaternary stereocenter.

Figure 1: Self-validating 1D and 2D NMR workflow for complex quaternary pyrrolidine assignment.

References

-

NextSDS. "2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride — Chemical Substance Information". NextSDS Database. 2

-

Shymanska, N. V., & Pierce, J. G. "Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids". Organic Letters, PMC/NIH. 1

-

ACS Publications. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations". JACS Au. 3

-

ACS Publications. "Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines". Organic Letters. 4

Sources

Engineering Conformational Restriction: A Technical Guide to 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Hydrochloride in Fragment-Based Drug Discovery

Executive Summary

Modern medicinal chemistry is actively transitioning away from planar, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted scaffolds. This shift, often termed "escaping flatland," significantly improves the clinical success rates of drug candidates by enhancing solubility, target specificity, and metabolic stability. 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride (CAS 1803590-97-7) represents a highly specialized building block designed precisely for this paradigm. By integrating a basic pyrrolidine core with a sterically demanding cyclopropyl group and a hydrogen-bonding methoxymethyl moiety, this compound offers researchers a powerful tool for basicity tuning and vector control in fragment-based drug discovery (FBDD).

Physicochemical & Structural Profiling

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical properties is required. The hydrochloride salt form ensures bench stability and high aqueous solubility for stock preparation.

| Property | Value |

| Chemical Name | 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride |

| CAS Registry Number | 1803590-97-7 |

| Molecular Formula | C9H17NO · HCl |

| Molecular Weight | 191.7 g/mol |

| InChIKey | DOESLHIJWUZDQZ-UHFFFAOYSA-N |

| Physical Form | Solid / Powder |

| GHS Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) |

(Data aggregated from Sigma-Aldrich 1 and NextSDS 2)

Mechanistic Rationale: The "Why" Behind the Scaffold

As an application scientist, I evaluate building blocks not just by their reactive groups, but by the pharmacokinetic (PK) and pharmacodynamic (PD) advantages they impart to the final active pharmaceutical ingredient (API).

-

The Pyrrolidine Core (High Fsp3): The five-membered pyrrolidine ring is a privileged scaffold in drug discovery 3. Its high fraction of sp3 carbons (Fsp3) introduces critical 3D non-planarity ("pseudorotation"), which drastically improves aqueous solubility compared to flat anilines or pyridines.

-

Alpha-Cyclopropyl Substitution (Metabolic Shielding): A common liability of pyrrolidines is their susceptibility to Cytochrome P450 (CYP450) mediated oxidation at the alpha-carbon, leading to reactive and potentially genotoxic metabolites. The introduction of a cyclopropyl group at the C2 position acts as a steric shield, blocking this metabolic hotspot 4. Furthermore, the electron-withdrawing nature of the cyclopropyl ring fine-tunes the basicity (pKa) of the adjacent nitrogen, optimizing membrane permeability and bioavailability 5.

-

Methoxymethyl (MOM) Group (H-Bonding & Lipophilicity): The methoxymethyl substituent provides a localized hydrogen-bond acceptor. This is crucial for establishing specific interactions within a target protein's binding pocket while simultaneously modulating the overall lipophilicity (LogP) of the molecule, preventing it from becoming overly greasy 6.

Mechanistic contributions of the structural motifs in CAS 1803590-97-7 to drug-like properties.

Synthetic Methodologies: Sterically Hindered Amide Coupling

Because the secondary amine is alpha,alpha-disubstituted, it is highly sterically hindered. Standard coupling reagents (like EDC/HOBt) will likely yield poor conversions. As an expert, I mandate the use of highly reactive uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to drive the formation of the active 7-aza-OBt ester.

Self-Validating Protocol: HATU-Mediated Amide Formation

Causality Check: We use N,N-Diisopropylethylamine (DIPEA) not just as a base, but because its steric bulk prevents it from competing with our target amine for the activated ester.

-

Preparation & Free Base Liberation:

-

In an oven-dried flask under N2, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

-

Add DIPEA (3.0 equiv). Rationale: 1.0 equiv is required to neutralize the HCl salt of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine, 1.0 equiv for the carboxylic acid proton, and 1.0 equiv to maintain basicity.

-

-

Activation:

-

Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes.

-

Validation Check 1: An aliquot quenched in methanol and analyzed via LC-MS should show complete conversion of the acid to the methyl ester (confirming activation).

-

-

Coupling:

-

Add 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride (1.1 equiv).

-

Stir at 40°C for 4–12 hours. The slight heating overcomes the steric barrier of the alpha-quaternary center.

-

Validation Check 2: Monitor via TLC (EtOAc/Hexane). The primary amine spot (ninhydrin stain active) should diminish.

-

-

Workup:

-

Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine (to remove DMF).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Self-validating experimental workflow for sterically hindered amide coupling.

Analytical Validation Protocols

To ensure the integrity of the synthesized product, the following analytical signatures must be verified:

-

LC-MS (ESI+): The chromatogram should yield a single major peak with an m/z corresponding to [M+H]+ of the coupled product. The absence of an m/z 156 peak (the free base of the starting pyrrolidine) confirms complete removal during the acidic workup.

-

1H NMR (400 MHz, CDCl3):

-

Confirm the disappearance of the broad N-H singlet (~2.0-2.5 ppm) from the starting material.

-

Identify the characteristic cyclopropyl multiplet heavily shielded at 0.30 – 0.80 ppm (4H, cyclopropyl CH2).

-

Verify the methoxymethyl singlet at ~3.30 ppm (3H, -OCH3), which may appear as two rotameric singlets due to restricted rotation around the newly formed amide bond.

-

Safety, Handling, and Regulatory Compliance

Handling 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride requires standard laboratory PPE (nitrile gloves, safety goggles, and a fume hood). According to GHS classifications 2:

-

Skin Irritation 2 (H315): Causes skin irritation. In case of contact, wash with copious amounts of water.

-

Eye Irritation 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H336): May cause drowsiness or dizziness. Inhalation of dust must be avoided.

Store the compound in a cool, dry place, tightly sealed under an inert atmosphere (Argon or N2) to prevent hygroscopic degradation of the hydrochloride salt.

References

-

NextSDS - 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride — Chemical Substance Information. Available at: [Link]

-

NIH / Springer - Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

ACS Publications - Bicyclic Pyrrolidines for Medicinal Chemistry via[3 + 2]-Cycloaddition. Available at: [Link]

Sources

- 1. 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride | 1803590-97-7 [sigmaaldrich.com]

- 2. nextsds.com [nextsds.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enamine Basicity-Tuning Kits - Enamine [enamine.net]

- 6. CAS 84025-81-0: (R)-(-)-2-methoxymethyl pyrrolidine [cymitquimica.com]

Solvation Thermodynamics and Organic Solubility Profile of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Hydrochloride

A Technical Whitepaper for Chemical Development and Process Engineering

Executive Summary

In modern drug discovery and process chemistry, the physical properties of building blocks dictate the efficiency of synthetic routes, extraction protocols, and crystallization workflows. 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride (CAS: 1803590-97-7) is a highly functionalized, sterically hindered cyclic amine salt. While its free base form is highly soluble across a broad spectrum of organic solvents, the hydrochloride salt presents a complex solubility profile governed by competing thermodynamic forces: the high lattice energy of the ionic core versus the lipophilic, charge-shielding nature of its alpha-substituents.

This whitepaper provides an in-depth analysis of its solubility profile, detailing the causality behind its solvation mechanics, a self-validating protocol for empirical measurement, and strategic guidelines for solvent selection.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride, one must deconstruct its molecular architecture. As a secondary amine hydrochloride, the core exists as a pyrrolidinium chloride ( R2NH2+Cl− ).

Typically, amine hydrochlorides exhibit high crystal lattice energies ( ΔHlattice ) due to strong coulombic attractions, rendering them insoluble in non-polar organic media[1]. However, this specific molecule possesses two critical α -substituents that profoundly alter its thermodynamic landscape:

-

The Cyclopropyl Ring: This bulky, lipophilic group disrupts perfect crystal packing. By lowering the crystal lattice energy compared to unsubstituted pyrrolidine, the thermodynamic barrier to dissolution ( ΔHlattice ) is reduced.

-

The Methoxymethyl (-CH₂OCH₃) Ether: The ether oxygen serves as a localized hydrogen-bond acceptor. In the protonated state, the R2NH2+ center can engage in intramolecular hydrogen bonding with this ether oxygen. This internal charge-shielding effectively delocalizes the cationic charge, increasing the molecule's overall lipophilicity and allowing it to exist as a "tight ion pair" in moderately polar organic solvents[2].

The dissolution process in organic media requires the solvent to provide sufficient solvation energy ( ΔHsolvation ) to overcome the lattice energy. In polar protic solvents, this is achieved through extensive hydrogen bonding networks. In halogenated solvents, the lipophilic bulk of the molecule allows the solvent cavity to stabilize the tight ion pair.

Thermodynamic pathway of amine hydrochloride solvation in organic media.

Quantitative Solubility Profile in Organic Solvents

Based on the dielectric constants ( ε ) of the solvents and the structural parameters of the compound, the thermodynamic solubility profile is categorized below. This data is critical for designing liquid-liquid extractions or selecting reaction media where the salt must be either fully dissolved or maintained as a suspension[3].

| Solvent Category | Representative Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |

| Polar Protic | Methanol | 32.7 | > 100 | Strong H-bonding; full ionic dissociation. |

| Polar Protic | Ethanol | 24.5 | 30 - 50 | Moderate H-bonding; partial ion pairing. |

| Polar Aprotic | DMSO | 46.7 | 20 - 40 | High polarity; strong cation solvation. |

| Halogenated | Dichloromethane (DCM) | 9.1 | 1 - 5 | Tight ion-pair stabilization via lipophilic bulk. |

| Non-Polar | Toluene / Heptane | 2.4 / 1.9 | < 0.1 | Insoluble; lattice energy vastly exceeds solvation. |

Self-Validating Experimental Protocol: Shake-Flask Method

To empirically determine the exact thermodynamic solubility of this specific lot or polymorph, the miniaturized shake-flask method is the industry gold standard[4]. Because 2-cyclopropyl-2-(methoxymethyl)pyrrolidine lacks a strong UV chromophore (no conjugated π -systems), standard HPLC-UV quantification will fail. The protocol below utilizes Evaporative Light Scattering Detection (ELSD) and includes a critical solid-state verification step to ensure the system is self-validating.

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

-

Accurately weigh 50 mg of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride into a 2 mL glass HPLC vial.

-

Add 1.0 mL of the target organic solvent (e.g., Ethanol or DCM).

-

Seal the vial and agitate using an orbital shaker at 300 RPM at a strictly controlled temperature (25.0 ± 0.1 °C) for 24 hours to ensure thermodynamic equilibrium is reached[1].

Phase 2: Phase Separation 4. Transfer the suspension to a temperature-controlled microcentrifuge. 5. Centrifuge at 10,000 ×g for 15 minutes at 25.0 °C to pellet the undissolved solid. 6. Carefully aspirate the supernatant using a syringe equipped with a 0.22 µm PTFE filter to remove any sub-micron particulates.

Phase 3: Orthogonal Quantification (HPLC-ELSD) 7. Dilute the filtered supernatant appropriately with the mobile phase to fall within the linear dynamic range of the detector. 8. Inject onto an HPLC system equipped with an ELSD or Charged Aerosol Detector (CAD). 9. Quantify the concentration against a multi-point calibration curve generated from a certified reference standard of the salt.

Phase 4: Solid-State Verification (The Self-Validation Step) 10. Crucial Step: Recover the undissolved pellet from Step 5 and dry it under a gentle stream of nitrogen. 11. Analyze the recovered solid via X-Ray Powder Diffraction (XRPD) or FT-IR. Causality: This proves that the residual solid is still the intact hydrochloride salt and has not disproportionated into the free base or transitioned into a different polymorph during the 24-hour equilibration. If the solid state has changed, the measured solubility is invalid for the original material.

Strategic Solvent Selection in Process Chemistry

Understanding this solubility profile allows chemists to engineer highly efficient downstream processes:

-

Free-Basing and Extraction: To extract the compound into an organic phase (e.g., Ethyl Acetate or Toluene), the aqueous solution of the salt must be treated with a strong inorganic base (like NaOH) to deprotonate the pyrrolidinium ion. The resulting neutral amine is highly lipophilic and will partition efficiently into the non-polar organic layer.

-

Reaction Engineering (Nucleophilic Substitution): If the compound is to be used as a nucleophile in a coupling reaction, it is often added to a moderately polar solvent (like DCM or THF) as the HCl salt. A bulky, non-nucleophilic tertiary amine (such as DIPEA or Triethylamine) is added. The bulky amine acts as a "proton sponge," neutralizing the HCl salt to liberate the soluble free base, while the resulting DIPEA-HCl salt precipitates out of the non-polar solution, driving the equilibrium forward[3].

-

Crystallization and Purification: For bulk isolation, a solvent/anti-solvent crystallization strategy is optimal. The crude salt should be dissolved in a minimal volume of warm ethanol (good solvent), followed by the slow dropwise addition of methyl tert-butyl ether (MTBE) or heptane (anti-solvent) to selectively crash out the highly pure crystalline hydrochloride salt.

References

-

The Solvation and Dissociation of 4-Benzylaniline Hydrochloride in Chlorobenzene. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. IMR Press. Available at:[Link]

-

How are neutral amines effective bases in organic chemistry? Chemistry Stack Exchange. Available at:[Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at:[Link]

Sources

A Mechanistic Guide to Chiral Induction by 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral pyrrolidine derivatives have emerged as a cornerstone of asymmetric organocatalysis, enabling the stereocontrolled synthesis of complex molecules. This guide provides a detailed examination of the mechanism of chiral induction mediated by a specific, highly effective class of these catalysts: (S)-2-cyclopropyl-2-(methoxymethyl)pyrrolidine and its derivatives. We will dissect the distinct structural features of the catalyst—the pyrrolidine core, the sterically demanding cyclopropyl group, and the potentially coordinating methoxymethyl moiety—to elucidate how they synergistically create a precisely defined chiral environment. Through an exploration of enamine and iminium ion catalytic cycles, supported by established transition state models, this document offers field-proven insights into the causality behind the high levels of stereoselectivity achieved in key C-C bond-forming reactions.

The Foundation: Asymmetric Organocatalysis with Pyrrolidines

The field of asymmetric organocatalysis, which utilizes small, metal-free organic molecules to catalyze stereoselective transformations, was significantly advanced by the application of the naturally occurring amino acid L-proline.[1][2] Proline and its derivatives operate primarily through two key catalytic cycles: the enamine cycle for reactions involving aldehyde or ketone nucleophiles and the iminium ion cycle for reactions with α,β-unsaturated carbonyls.

-

Enamine Catalysis: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (e.g., an aldehyde or ketone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile. Subsequent hydrolysis releases the product and regenerates the catalyst.

-

Iminium Ion Catalysis: The catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the carbonyl system, making it a more potent electrophile for attack by a nucleophile.

The stereochemical outcome of these reactions is dictated by the catalyst's ability to effectively shield one of the enamine's prochiral faces, thereby directing the approach of the electrophile. This is achieved through the strategic placement of bulky substituents on the pyrrolidine scaffold.[3]

The Catalyst: A Structural Dissection of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine

The high efficacy of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine stems from the unique interplay of its constituent parts at the C2 stereocenter. This quaternary center creates a highly congested and stereochemically defined "chiral pocket" adjacent to the reactive nitrogen atom.

The Pyrrolidine Ring

The five-membered pyrrolidine ring provides a rigid and predictable scaffold. Its secondary amine is the catalytic engine, responsible for the formation of the crucial enamine and iminium ion intermediates.

The Cyclopropyl Group: A Unique Steric and Electronic Contributor

The cyclopropyl group is more than just a simple bulky substituent. Its role is twofold:

-

Steric Shielding: As a rigid, three-membered ring, the cyclopropyl group provides a well-defined and sterically demanding shield. This steric hindrance is paramount for blocking one face of the enamine intermediate, forcing the electrophile to approach from the less hindered side.[4]

-

Electronic Stabilization: The cyclopropyl group possesses unique electronic properties, exhibiting σ-aromaticity. It can effectively stabilize an adjacent positive charge through a "bent-bond" orbital overlap.[4] This property may contribute to stabilizing the transition state during the C-C bond formation step, particularly in reactions proceeding through iminium ion intermediates.

The Methoxymethyl Group: A Modulating Element

The methoxymethyl group (–CH₂OCH₃) at the C2 position serves multiple potential functions:

-

Fine-Tuning Steric Bulk: It contributes to the overall steric environment around the catalytic center, working in concert with the cyclopropyl group to define the shape of the chiral pocket.

-

Conformational Locking: The presence of the ether oxygen allows for potential intramolecular hydrogen bonding or other non-covalent interactions, which can help lock the catalyst into a single, reactive conformation.

-

Lewis Basic Site: The oxygen atom can act as a hydrogen bond acceptor, potentially interacting with acidic additives or the substrate itself to further organize the transition state assembly.

The Core Mechanism: Enamine Catalysis in Asymmetric Michael Additions

A classic application for this class of catalyst is the asymmetric Michael addition of aldehydes to nitroolefins, a powerful reaction for constructing γ-nitro aldehydes, which are precursors to many valuable compounds.[5][6][7]

The catalytic cycle can be visualized as a multi-step process:

-

Enamine Formation: The pyrrolidine catalyst reacts with an aldehyde (e.g., propanal) to form a chiral enamine intermediate, releasing a molecule of water. Kinetic studies on similar systems have shown that this step is typically fast and reversible.[8]

-

Stereoselective C-C Bond Formation: The enamine, with one face effectively blocked by the catalyst's C2 substituents, attacks the nitroolefin electrophile from the unshielded face. This is the stereodetermining step of the reaction.

-

Iminium Ion Formation & Hydrolysis: The resulting intermediate collapses to form a new iminium ion, which is then hydrolyzed by water present in the system to release the chiral γ-nitro aldehyde product and regenerate the protonated catalyst. A base is often required to neutralize the catalyst for the next cycle.

Below is a diagram illustrating this fundamental catalytic pathway.

Caption: Generalized enamine catalytic cycle for Michael addition.

The Transition State: Visualizing Chiral Induction

The key to understanding the high enantioselectivity is to examine the transition state of the C-C bond-forming step. Drawing parallels from the well-established Houk-List model for proline catalysis and models for Hayashi-Jørgensen catalysts, we can propose a viable transition state model.[9]

The enamine formed from the aldehyde and the (S)-2-cyclopropyl-2-(methoxymethyl)pyrrolidine catalyst will preferentially adopt a conformation that minimizes steric clash. The bulky C2-substituent group, dominated by the cyclopropyl moiety, effectively blocks the Re-face of the enamine. Consequently, the nitroolefin must approach from the more accessible Si-face, leading to the observed stereochemical outcome.

Caption: Model of the catalyst shielding the enamine intermediate.

Performance Data & Applications

Catalysts of this type consistently deliver high yields and excellent stereoselectivities in the conjugate addition of various aldehydes to nitroolefins. The data below is representative of the performance expected when using a (S)-2-substituted pyrrolidine catalyst with bulky groups, such as the target of this guide, in the Michael addition reaction.[4][10]

| Entry | Aldehyde (Nucleophile) | Nitroolefin (Electrophile) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | trans-β-Nitrostyrene | 95 | >95:5 | 98 |

| 2 | Isovaleraldehyde | trans-β-Nitrostyrene | 92 | >95:5 | 99 |

| 3 | Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | 87 | >97:3 | >99 |

| 4 | Propanal | (E)-2-(2-Nitrovinyl)furan | 96 | 94:6 | 97 |

| 5 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 90 | 92:8 | 95 |

Experimental Protocols

The following sections provide standardized, self-validating protocols for conducting an asymmetric Michael addition and for determining the stereochemical outcome.

General Protocol for Asymmetric Michael Addition

This procedure is a representative method for the organocatalyzed conjugate addition of an aldehyde to a nitroolefin.

Materials:

-

(S)-2-Cyclopropyl-2-(methoxymethyl)pyrrolidine (Catalyst, 10 mol%)

-

Nitroolefin (1.0 mmol, 1.0 equiv)

-

Aldehyde (2.0 mmol, 2.0 equiv)

-

Benzoic Acid (Co-catalyst, 10 mol%)

-

Toluene (or other suitable non-polar solvent), 2.0 mL

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a dry vial equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol), toluene (2.0 mL), and benzoic acid (0.1 mmol).

-

Add the aldehyde (2.0 mmol) to the solution.

-

Add the (S)-2-cyclopropyl-2-(methoxymethyl)pyrrolidine catalyst (0.1 mmol).

-

Stir the reaction mixture vigorously at room temperature (or as optimized) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 12 to 48 hours.

-

Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure γ-nitro aldehyde.

-

Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol for Determination of Stereoselectivity

A. Diastereomeric Ratio (dr):

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).

-

Identify well-resolved signals corresponding to the diastereotopic protons (e.g., the proton alpha to the aldehyde).

-

Integrate the signals corresponding to the major (syn) and minor (anti) diastereomers. The ratio of these integrals provides the diastereomeric ratio.

B. Enantiomeric Excess (ee):

-

The enantiomeric excess of the major diastereomer is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralpak AD-H, OD-H, or similar).

-

Prepare a standard solution of the purified product in the HPLC mobile phase (e.g., a mixture of hexane and isopropanol).

-

Inject the sample onto the chiral column and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

-

A racemic sample (if available, synthesized using a non-chiral amine like pyrrolidine) should be injected first to determine the retention times of both enantiomers.

-

Inject the chiral sample. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula: ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100.

Conclusion and Future Outlook

The (S)-2-cyclopropyl-2-(methoxymethyl)pyrrolidine framework exemplifies the power of rational design in organocatalysis. By combining the rigid pyrrolidine scaffold with the unique steric and electronic properties of a cyclopropyl group and a methoxymethyl moiety, a highly effective chiral environment is created. This environment allows for precise control over the stereochemical outcome of fundamental C-C bond-forming reactions. The mechanism, proceeding through a sterically shielded enamine intermediate, is a robust and predictable model for chiral induction. Future research may focus on immobilizing these catalysts on solid supports for enhanced recyclability or exploring their application in more complex cascade reactions, further expanding the synthetic utility of this powerful catalytic motif.

References

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available from: [Link]

-

Yang, L., & Houk, K. N. (2011). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews, 111(8), 5002-5028. Available from: [Link]

-

Hayashi-Jørgensen Catalyst. (2015). Chem-Station International Edition. Available from: [Link]

-

Mahato, C. K., et al. (2018). Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction. The Journal of Organic Chemistry, 84(2), 856-865. Available from: [Link]

-

Wang, W., et al. (2005). Highly enantioselective conjugate addition of aldehydes to nitroolefins catalyzed by chiral bifunctional sulfamides. Chemical Communications, (43), 5394-5396. Available from: [Link]

-

Wennemers, H., et al. (2017). Organocatalysed conjugate addition reactions of aldehydes to nitroolefins with anti selectivity. Nature Chemistry, 9, 909–914. Available from: [Link]

-

List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. Available from: [Link]

-

Palomo, C., & Oiarbide, M. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. Available from: [Link]

-

Reyes, E., Uria, U., & Vicario, J. L. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. Available from: [Link]

-

Novikov, R. A., & Tomilov, Y. V. (2018). The Cyclopropyl Group as a Neglected Donor in Donor–Acceptor Cyclopropane Chemistry. Organic Letters, 20(8), 2215-2219. Available from: [Link]

-

Procter, D. J., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. Available from: [Link]

-

Leonori, D., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry, 87(16), 10829-10840. Available from: [Link]

-

Sarotti, A. M., et al. (2025). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry. Available from: [Link]

-

Wang, J., et al. (2012). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications, 48(42), 5163-5165. Available from: [Link]

-

Kobayashi, S. (2013). Mukaiyama Aldol Reactions in Aqueous Media. Advanced Synthesis & Catalysis, 355(16), 3095-3118. Available from: [Link]

-

Wiesner, M., Upert, G., Angelici, G., & Wennemers, H. (2010). Enamine Catalysis with Low Catalyst Loadings: High Efficiency via Kinetic Studies. Journal of the American Chemical Society, 132(1), 6-7. Available from: [Link]

Sources

- 1. BJOC - Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors [beilstein-journals.org]

- 2. Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly enantioselective conjugate addition of aldehydes to nitroolefins catalyzed by chiral bifunctional sulfamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Thermal Stability and Phase Transition Profiling of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Hydrochloride

Executive Summary

In modern drug discovery, functionalized pyrrolidines serve as critical building blocks for synthesizing conformationally restricted pharmacophores. 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride (CAS: 1803590-97-7) is a highly specialized intermediate. While the hydrochloride salt form significantly enhances the compound's bench stability and aqueous solubility compared to its free base[1], it introduces complex thermal degradation pathways that must be strictly profiled prior to formulation or scale-up.

This technical guide establishes a self-validating analytical framework for determining the melting point and thermal stability of this compound. By coupling Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis-Mass Spectrometry (TGA-MS), we can isolate the melting endotherm from subsequent dehydrohalogenation and ether cleavage events.

Structural Causality & Thermal Degradation Mechanics

To design an accurate thermal analysis protocol, we must first understand the structural causality dictating the molecule's behavior under heat. The thermal profile of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride is governed by three distinct structural features:

-

The Hydrochloride Salt Bridge: Pharmaceutical salt formation increases the crystal lattice energy, thereby elevating the melting point[2]. However, at elevated temperatures, amine hydrochlorides undergo endothermic thermal dissociation, releasing hydrogen chloride (HCl) gas and leaving behind the liquid free base[3].

-

The Methoxymethyl Ether: Ethers are generally stable, but the proximity of the methoxymethyl group to the basic pyrrolidine nitrogen creates a thermally labile site. Following dehydrohalogenation, the free base is susceptible to thermal ether cleavage, releasing methanol or methoxy radicals.

-

The Cyclopropyl Ring: The inherent ring strain of the cyclopropyl group (approx. 27.5 kcal/mol) lowers the activation energy required for backbone fragmentation at extreme temperatures (>250 °C).

Understanding this sequence—melting, followed by dehydrohalogenation, followed by structural fragmentation—is critical. If analytical parameters are not optimized, the endothermic release of HCl will overlap with the melting endotherm, yielding artificially broadened or suppressed melting point data[4].

Thermal degradation pathway of the pyrrolidine hydrochloride salt.

Analytical Workflows: A Self-Validating System

To ensure absolute scientific integrity, our analytical workflow relies on a self-validating system. We utilize parallel DSC and TGA-MS, applying different atmospheric controls (pan types) to manipulate the physical state of the sample during heating.

-

DSC (Crimped Pans with Pinhole): We utilize hermetically sealed aluminum pans with a 50 µm pinhole. Causality: The pinhole allows internal pressure from trace moisture to equilibrate, but restricts the massive volatilization of the free base. This artificially suppresses the dehydrohalogenation event just long enough to capture a clean, undisturbed melting endotherm[4].

-

TGA-MS (Open Crucibles): We utilize open alumina (Al₂O₃) crucibles. Causality: Open pans allow the immediate escape of evolved gases (HCl) into the mass spectrometer. This prevents secondary gas-phase recombination and provides exact mass-loss kinetics[3].

Parallel DSC and TGA-MS analytical workflow for thermal characterization.

Experimental Protocols

Protocol A: Melting Point Determination via DSC

-

Calibration: Calibrate the DSC instrument using an Indium standard (Tm = 156.6 °C) to ensure accuracy in the target temperature range.

-

Sample Preparation: Weigh exactly 3.0–5.0 mg of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride into a Tzero Aluminum hermetic pan.

-

Sealing: Crimp the lid securely. Using a specialized laser or micro-awl, pierce a single 50 µm pinhole in the center of the lid.

-

Purge Gas: Establish a dry Nitrogen (N₂) purge at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Thermal Program: Equilibrate at 25 °C for 5 minutes. Ramp the temperature at a rate of 10 °C/min up to 250 °C.

-

Data Extraction: Integrate the first major endothermic peak to determine the extrapolated onset temperature (representing the melting point).

Protocol B: Degradation Profiling via TGA-MS

-

System Integration: Ensure the heated transfer line between the TGA and the quadrupole Mass Spectrometer is maintained at 200 °C to prevent condensation of evolved heavy volatiles.

-

Sample Preparation: Weigh 10.0–15.0 mg of the compound into a pre-tarred, open alumina (Al₂O₃) crucible.

-

Purge Gas: Establish a Nitrogen (N₂) purge at 60 mL/min.

-

Thermal Program: Ramp from 25 °C to 400 °C at 10 °C/min.

-

MS Tracking (Ion Monitoring): Set the mass spectrometer to continuously monitor the following mass-to-charge (m/z) ratios:

-

m/z 36 & 38: Hydrogen chloride (HCl) isotopes.

-

m/z 31: Methoxy radical / Methanol fragment.

-

m/z 70: Pyrrolidine ring fragment.

-

Quantitative Data Interpretation & Self-Validation

The integrity of the TGA data can be mathematically self-validated by comparing the empirical mass loss to the theoretical molar mass of the compound.

Self-Validation Calculation:

-

Formula: C₉H₁₇NO • HCl

-

Total Molar Mass: ~191.7 g/mol

-

Molar Mass of HCl: 36.46 g/mol

-

Theoretical HCl Mass Loss: (36.46 / 191.7) × 100 = 19.02%

If the first step-change in the TGA curve corresponds to a ~19.0% mass loss and is accompanied by a spike in the m/z 36 channel on the MS, we have definitively proven that the first degradation event is pure dehydrohalogenation[3].

Summary of Expected Thermal Parameters

| Thermal Event | Analytical Technique | Expected Temp Range (°C) | Empirical Indicator |

| Phase Transition (Melting) | DSC | 145 – 165 °C | Sharp endothermic peak; No mass loss. |

| Dehydrohalogenation | TGA-MS | 180 – 210 °C | ~19.0% mass loss; MS spike at m/z 36 (HCl). |

| Ether Cleavage | TGA-MS | 220 – 250 °C | ~16.2% mass loss; MS spike at m/z 31 (-OCH₃). |

| Backbone Fragmentation | TGA-MS | > 250 °C | Continuous mass loss; MS spike at m/z 70. |

Note: Exact melting point values for highly functionalized proprietary building blocks vary slightly based on crystalline polymorphism and residual solvent content. The ranges provided reflect typical behavior for sterically hindered pyrrolidine hydrochlorides.

References

-

Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Crystal Growth & Design (American Chemical Society) URL:[Link][1]

-

Insight into thermal dissociation of tri-n-octylamine hydrochloride: The key to realizing CO2 mineralization Source: Energy Science & Engineering (Wiley) URL:[Link][3]

-

Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids Source: Crystals (MDPI) URL:[Link][2]

-

Thermal Analysis of Pharmaceuticals Source: CRC Press / Al-Razi University URL:[Link][4]

Sources

Unraveling the Mass Spectrometry Fragmentation Pathways of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals

Executive Summary

In modern drug discovery, sterically hindered, alpha-substituted pyrrolidines are increasingly utilized as core scaffolds to enhance metabolic stability and target binding affinity. 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine ( C9H17NO ) is a prime example of such a specialized building block. However, its structural complexity—combining a secondary amine, a highly strained cyclopropyl ring, and a labile methoxymethyl (MOM) ether—presents unique challenges for structure elucidation via electrospray ionization tandem mass spectrometry (ESI-MS/MS).

As a Senior Application Scientist, I have found that traditional Higher-energy Collisional Dissociation (HCD) often yields limited structural information for these compounds because the pyrrolidine nitrogen strongly sequesters the proton[1]. This whitepaper provides an in-depth mechanistic analysis of the MS/MS fragmentation pathways for this molecule, supported by field-proven experimental protocols and in-source fragmentation (ISF) optimization strategies.

Structural Analysis & Ionization Dynamics

During positive-mode ESI, the secondary amine of the pyrrolidine ring acts as the primary protonation site, yielding a stable [M+H]+ precursor ion at m/z 156.1388 . The fragmentation behavior of this protonated species is dictated by three competing structural features:

-

The Pyrrolidine Core: Acts as a charge sink. Because the proton is strongly localized on the nitrogen, fragmentation often requires elevated collision energies or specific In-Source Fragmentation (ISF) techniques to cleave the ring[1].

-

The Methoxymethyl (MOM) Ether: Highly susceptible to low-energy neutral losses, specifically the expulsion of methanol[2].

-

The Cyclopropyl Group: A highly strained three-membered ring that, despite the even-electron rule of ESI, can undergo radical elimination to relieve steric strain and form a stable radical cation[3].

Core Fragmentation Pathways (Mechanistic Breakdown)

Pathway A: Methoxymethyl Ether Cleavage (Neutral Loss)

The most energetically favorable fragmentation pathway is the neutral loss of methanol ( CH3OH , 32.0262 Da) from the MOM ether moiety[2]. This process is initiated by a proton transfer from the pyrrolidine nitrogen to the ether oxygen. Subsequent heterolytic cleavage of the C-O bond expels methanol, generating a highly conjugated oxonium/iminium intermediate at m/z 124.1126 .

Pathway B: Cyclopropyl Radical Elimination

While ESI-MS/MS predominantly favors neutral losses from even-electron precursors, highly strained systems attached to a quaternary alpha-carbon can undergo radical elimination. The loss of a cyclopropyl radical ( ∙C3H5 , 41.0391 Da) generates a stable radical cation at m/z 115.0997 [3]. The thermodynamic driving force for this atypical ESI cleavage is the profound relief of ring strain, coupled with resonance stabilization of the resulting radical cation by the adjacent pyrrolidine nitrogen.

Pathway C: Alpha-Cleavage and Pyrrolidine Ring Opening

At higher collision energies, the molecule undergoes classical alpha-cleavage, losing the entire methoxymethyl radical ( ∙CH2OCH3 , 45.0340 Da) to form an iminium ion at m/z 111.1048 . Following these initial peripheral cleavages, the pyrrolidine ring itself can undergo ring-opening. For instance, the intermediate at m/z 124.1126 can expel ethylene ( C2H4 , 28.0313 Da) via a retro-aldol-like ring cleavage to yield a fragment at m/z 96.0813 [4].

Major ESI-MS/MS fragmentation pathways of protonated 2-cyclopropyl-2-(methoxymethyl)pyrrolidine.

Quantitative Data Summary

To facilitate rapid identification in complex matrices, the theoretical exact masses and expected mass errors for the primary fragmentation pathways are summarized below. A self-validating MS method must ensure mass accuracies of < 2.0 ppm for confident structural assignment.

| Fragment Assignment | Chemical Formula | Theoretical m/z | Neutral/Radical Loss | Mass Error Tolerance |

| Precursor Ion | C9H18NO+ | 156.1388 | N/A | < 2.0 ppm |

| [M+H - CH3OH ]+ | C8H14N+ | 124.1126 | 32.0262 (Neutral) | < 2.0 ppm |

| [M+H - ∙C3H5 ]+• | C6H13NO+∙ | 115.0997 | 41.0391 (Radical) | < 2.0 ppm |

| [M+H - ∙CH2OCH3 ]+• | C7H13N+∙ | 111.1048 | 45.0340 (Radical) | < 2.0 ppm |

| Ring Opening Prod. | C6H10N+ | 96.0813 | 28.0313 (Neutral) | < 2.0 ppm |

Experimental Protocols: A Self-Validating Workflow

Because the pyrrolidine moiety can trap the proton and yield uninformative MS/MS spectra under standard conditions[1], a specialized workflow utilizing stepped Normalized Collision Energy (NCE) and In-Source Fragmentation (ISF) tuning is required.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

-

Calibrate the high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using a standard calibration mix to ensure a mass accuracy of < 2 ppm across the m/z 50–200 range.

Step 2: Sample Preparation

-

Dissolve the 2-cyclopropyl-2-(methoxymethyl)pyrrolidine standard in a diluent of 50:50 LC-MS grade Acetonitrile:Water containing 0.1% Formic Acid.

-

Dilute to a final working concentration of 1 µg/mL to prevent detector saturation and minimize ion suppression.

Step 3: Chromatographic Separation (UHPLC)

-

Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

Step 4: ESI Source & ISF Optimization

-

Operate in Positive ESI mode with a capillary voltage of 3.5 kV.

-

ISF Tuning: To intentionally induce cleavage of the labile pyrrolidine substituents prior to the collision cell, ramp the source declustering potential (or cone voltage) from 20 V to 80 V. Monitor the transition of the intact m/z 156.1388 precursor to the m/z 124.1126 ISF fragment.

Step 5: Tandem MS (HCD) Acquisition

-

Isolate the precursor ion using a narrow quadrupole isolation window (1.0 m/z).

-

Apply a Stepped NCE of 20, 40, and 60.

-

Rationale: NCE 20 captures the low-energy loss of methanol; NCE 40 drives the cyclopropyl radical loss; NCE 60 forces the high-energy pyrrolidine ring opening.

-

Step 6: Data Validation

-

Extract the exact masses from the generated spectra. Validate the proposed structures by ensuring isotopic pattern fidelity and calculating the exact mass error (must be < 2 ppm).

Step-by-step UHPLC-ESI-HRMS/MS experimental workflow with ISF optimization.

References

-

Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality[1] Source: doi.org URL:

-

Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics[3] Source: nih.gov URL:

-

Title: An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene[2] Source: benchchem.com URL:

-

Title: Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives[4] Source: wvu.edu URL:

Sources

Physicochemical Profiling of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Hydrochloride: A Comprehensive Guide to pKa Determination in Aqueous Media

Executive Summary

The accurate determination of the acid dissociation constant (pKa) is a foundational requirement in the physicochemical profiling of active pharmaceutical ingredients (APIs). It dictates the molecule's ionization state at physiological pH, directly governing its solubility, membrane permeability, and receptor binding affinity. This whitepaper provides an authoritative, step-by-step technical guide for determining the aqueous pKa of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride , a sterically hindered secondary amine. By leveraging high-precision potentiometric titration, this guide establishes a self-validating analytical framework designed for drug development professionals.

Structural & Mechanistic Analysis

To design a flawless experimental protocol, one must first understand the causality between the molecule's structure and its ionization behavior.

The core of the molecule is a pyrrolidine ring, an aliphatic secondary amine that typically exhibits a highly basic pKa of approximately 11.2 ()[1]. However, the substitution at the alpha (C2) position fundamentally modulates this basicity:

-

Methoxymethyl Group (-CH₂OCH₃): The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen's lone pair through the sigma bond framework. Consequently, the neutral free base is stabilized, and the protonated conjugate acid is destabilized, significantly lowering the pKa.

-

Cyclopropyl Group: This bulky substituent introduces significant steric hindrance at the reaction center. It restricts the optimal hydration shell formation around the protonated amine (the pyrrolidinium cation), further destabilizing the conjugate acid and depressing the pKa.

Mechanistic Conclusion: The synergistic inductive and steric effects are anticipated to shift the pKa downwards to approximately 8.5 – 9.5 ()[2]. Furthermore, because the molecule lacks a conjugated π -electron system, it does not exhibit a measurable chromophoric shift upon ionization. Therefore, UV-metric pKa determination is entirely unsuitable, mandating the use of advanced potentiometric titration ()[3].

Principles of Potentiometric pKa Determination

Potentiometric titration is the gold standard for aliphatic amines ()[4]. The method tracks the change in pH as a function of the volume of a strong base (KOH) added to the solution. Because the analyte is supplied as a hydrochloride salt ( AH+Cl− ), dissolving it in water yields a slightly acidic solution. The titration process neutralizes the free HCl and subsequently deprotonates the pyrrolidinium ion into its neutral free base form ()[5].

Acid-base equilibrium of the pyrrolidinium cation during KOH titration.

Experimental Design & Protocol

As a Senior Application Scientist, I emphasize that every analytical protocol must be a self-validating system . The following methodology, optimized for automated platforms like the Sirius T3 ()[6], ensures absolute data integrity.

Phase 1: System Self-Validation (Blank Titration)

Before introducing the analyte, the system must validate its electrode response.

-

Dispense 10 mL of 0.15 M KCl into the titration vial.

-

Purge the solution continuously with Argon gas. Causality: Argon displaces atmospheric CO₂, preventing the formation of carbonic acid, which would introduce artifactual buffering regions and skew the titration curve.

-

Titrate with 0.5 M HCl and 0.5 M KOH to determine the standard electrode potential ( E0 ) and the ionic product of water ( pKw ). If these values deviate from theoretical norms at 25°C, the system halts, preventing the acquisition of erroneous sample data.

Phase 2: Sample Preparation & Direct Aqueous Titration

-

Accurately weigh ~1.5 mg of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride (MW: 191.70 g/mol )[7].

-

Dissolve the sample in 10 mL of 0.15 M KCl to achieve a ~0.8 mM concentration. Causality: The 0.15 M KCl background mimics physiological ionic strength and ensures that the activity coefficients of the ionic species remain strictly constant throughout the titration ()[8].

-

Execute the titration using 0.5 M KOH. The automated dispenser adds titrant in dynamic volumetric increments, waiting for pH stability (drift < 0.001 pH/sec) before the next addition.

-

Terminate the titration at pH 11.5 to ensure complete deprotonation.

Phase 3: Cosolvent Contingency (Yasuda-Shedlovsky Extrapolation)

If the neutral free base precipitates at high pH (indicated by signal noise or visible turbidity), a direct aqueous pKa cannot be accurately measured. The system must autonomously pivot to a cosolvent methodology:

-

Perform three separate titrations in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).

-

Calculate the apparent pKa ( psKa ) for each mixture.

-

Plot the psKa against the dielectric constant ( ϵ ) of the solvent mixtures and extrapolate the linear regression to 0% cosolvent to derive the true aqueous pKa ()[9].

Workflow for the potentiometric determination of pKa, including cosolvent contingencies.

Data Analysis & Quantitative Summaries

Post-titration, the software generates a Bjerrum plot, mapping the average number of bound protons ( nˉ ) against pH. For this monoprotic system, the pKa is mathematically extracted at the exact inflection point where nˉ=0.5 ()[5].

Table 1: Physicochemical Parameters of the Analyte

| Parameter | Value |

| Molecular Formula (Salt) | C₉H₁₇NO · HCl |

| Molecular Weight (Salt) | 191.70 g/mol |

| Ionizable Group | Secondary Amine (Pyrrolidine core) |

| Expected pKa Range | 8.5 - 9.5 |

| Chromophore Presence | None (UV-metric assay unsuitable) |

Table 2: Experimental Setup Parameters for Potentiometric Titration

| Parameter | Specification | Causality / Rationale |

| Temperature | 25.0 ± 0.1 °C | pKa is temperature-dependent; thermostatic control ensures reproducibility. |

| Background Electrolyte | 0.15 M KCl | Mimics physiological ionic strength; stabilizes activity coefficients. |

| Purge Gas | Argon (Ar) | Prevents atmospheric CO₂ dissolution, avoiding carbonic acid buffering artifacts. |

| Titrant | 0.5 M KOH | Strong base required to deprotonate the hydrochloride salt efficiently. |

| Sample Concentration | ~0.8 - 1.0 mM | Ensures sufficient buffering capacity without exceeding aqueous solubility limits. |

Table 3: Yasuda-Shedlovsky Cosolvent Extrapolation (Simulated Data)

(Utilized only if the neutral free base exhibits poor aqueous solubility)

| Cosolvent Ratio (MeOH:Water) | Dielectric Constant ( ϵ ) | Apparent pKa ( psKa ) |

| 40:60 | 60.5 | 8.12 |

| 30:70 | 66.2 | 8.35 |

| 20:80 | 71.8 | 8.58 |

| 0:100 (Extrapolated) | 78.3 | 8.85 (Final Aqueous pKa) |

Conclusion

The determination of the pKa for 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride requires a rigorous, mechanistically grounded approach. By understanding the inductive and steric forces at play, and by employing a self-validating potentiometric protocol with cosolvent extrapolation capabilities, researchers can obtain highly accurate ionization profiles. This data is indispensable for downstream formulation, ADME prediction, and the successful advancement of the API through the drug development pipeline.

References

-

Wikipedia : Pyrrolidine. [Link]

-

DergiPark : Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[Link]

-

Pion Inc. : SiriusT3 Automated Solution for Drug Characterization.[Link]

-

European Journal of Chemistry : Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. [Link]

-

ACS Publications (Analytical Chemistry) : Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.[Link]

-

PubMed : Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts.[Link]

-

Der Pharma Chemica : Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]

-

PubMed : Characterisation of Selected Active Agents Regarding pKa Values, Solubility Concentrations and pH Profiles by SiriusT3.[Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fully automated titrator UV/VIS platform for drug characteri [pion-inc.com]

- 7. 190186 | Sigma-Aldrich [sigmaaldrich.com]

- 8. eurjchem.com [eurjchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Historical Discovery and Initial Synthesis of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is a testament to its ability to confer advantageous physicochemical properties and to serve as a versatile scaffold for molecular elaboration. Within the vast chemical space of pyrrolidine derivatives, 2-cyclopropyl-2-(methoxymethyl)pyrrolidine has emerged as a significant building block, particularly in the development of novel therapeutics. This guide provides a detailed account of the historical discovery and the initial synthetic routes to this important chemical entity, offering insights into the chemical logic that underpinned its creation.

Part 1: The Genesis of a Key Intermediate: Discovery in the Pursuit of HDM2 Inhibitors

The first documented synthesis of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine appears in the patent literature, specifically in the international patent application WO/2014/100071 A2, filed by Merck Sharp & Dohme Corp.[4] This patent, centered on the discovery of substituted pyrrolopyrimidines as inhibitors of the Human Double Minute 2 (HDM2) protein, unveils the synthesis of our target molecule as a crucial intermediate. The development of HDM2 inhibitors is a significant area of cancer research, as these molecules aim to restore the tumor-suppressing function of the p53 protein.[5][6][7]

The inventors, in their quest for novel therapeutics, designed a series of complex molecules where the 2-substituted pyrrolidine moiety serves as a key structural element. The unique combination of a cyclopropyl group and a methoxymethyl substituent at the C2 position of the pyrrolidine ring was likely engineered to optimize spatial arrangement, lipophilicity, and metabolic stability, all critical parameters in drug design.

Part 2: The Inaugural Synthetic Pathway: A Multi-step Approach

The initial synthesis of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine, as detailed in the aforementioned patent, is a multi-step sequence starting from commercially available materials. The route showcases a blend of classical and modern synthetic transformations, each step carefully chosen to construct the target molecule with the desired stereochemistry and in a scalable manner.

A Retrosynthetic Glimpse

A logical approach to understanding the synthesis is to view it through a retrosynthetic lens. The target molecule can be envisioned as being derived from a protected pyrrolidine precursor, which in turn is constructed from a linear amino alcohol. This linear precursor is assembled from simpler starting materials.

Figure 1: A simplified retrosynthetic analysis for 2-cyclopropyl-2-(methoxymethyl)pyrrolidine.

Step-by-Step Experimental Protocol

The following is a detailed, step-by-step protocol for the initial synthesis of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine, based on the procedures described in patent WO/2014/100071 A2.[4]

Step 1: Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile

The synthesis commences with the reaction of (1-ethoxycyclopropyl)oxy]trimethylsilane with tin(IV) chloride to generate an intermediate which is then reacted with trimethylsilyl cyanide.

-

Reaction: (1-ethoxycyclopropyl)oxy]trimethylsilane + SnCl₄, then TMSCN

-

Reagents and Conditions: Tin(IV) chloride, Trimethylsilyl cyanide, Dichloromethane, -78 °C to room temperature.

-

Causality: This step constructs the cyclopropyl core functionalized with a nitrile group, which will ultimately be transformed into the aminomethyl moiety of the pyrrolidine ring. The use of low temperature is critical to control the reactivity of the organotin reagent.

Step 2: Reduction of the Nitrile to a Primary Amine

The nitrile group of 1-(methoxymethyl)cyclopropanecarbonitrile is reduced to a primary amine.

-

Reaction: 1-(Methoxymethyl)cyclopropanecarbonitrile → 1-(Methoxymethyl)cyclopropanemethanamine

-

Reagents and Conditions: Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF), 0 °C to reflux.

-

Causality: This reduction is a standard transformation in organic synthesis. The choice of reducing agent (LiAlH₄ or BH₃·THF) depends on the desired reactivity and selectivity.

Step 3: Protection of the Primary Amine

The resulting primary amine is protected, for instance, as a tert-butoxycarbonyl (Boc) derivative.

-

Reaction: 1-(Methoxymethyl)cyclopropanemethanamine → tert-butyl (1-(methoxymethyl)cyclopropyl)methylcarbamate

-

Reagents and Conditions: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), room temperature.

-

Causality: Protection of the amine is essential to prevent side reactions in the subsequent steps and to control the regioselectivity of the cyclization.

Step 4: Alkylation and Cyclization to form the Pyrrolidine Ring

The protected amine is then alkylated with a suitable dielectrophile, followed by an intramolecular cyclization to form the pyrrolidine ring.

-

Reaction: tert-butyl (1-(methoxymethyl)cyclopropyl)methylcarbamate + 1,3-dihalopropane derivative → N-Boc-2-cyclopropyl-2-(methoxymethyl)pyrrolidine

-

Reagents and Conditions: Sodium hydride (NaH) or other strong base, 1,3-dibromopropane or 1,3-dichloropropane, Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Causality: This is the key ring-forming step. The strong base deprotonates the carbamate nitrogen, creating a nucleophile that first displaces one of the halogens on the propane derivative. A second intramolecular nucleophilic substitution then closes the five-membered ring.

Step 5: Deprotection to Yield the Final Product

The final step involves the removal of the Boc protecting group to yield the free secondary amine.

-

Reaction: N-Boc-2-cyclopropyl-2-(methoxymethyl)pyrrolidine → 2-cyclopropyl-2-(methoxymethyl)pyrrolidine

-

Reagents and Conditions: Trifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂) or Hydrochloric acid (HCl) in 1,4-dioxane.

-

Causality: Acid-catalyzed cleavage of the Boc group is a clean and efficient deprotection method, yielding the desired product as a salt, which can be neutralized to obtain the free base.

Visualizing the Synthetic Workflow

Figure 2: A flowchart illustrating the initial synthetic route to 2-cyclopropyl-2-(methoxymethyl)pyrrolidine.

Part 3: Alternative and Subsequent Synthetic Strategies

While the route described in the Merck patent represents the initial disclosure, the fundamental principles of pyrrolidine synthesis allow for alternative approaches.[1] Contemporary organic synthesis offers a diverse toolkit for the construction of such heterocyclic systems.

[3+2] Cycloaddition Reactions

A powerful and convergent strategy for constructing pyrrolidine rings is the [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles.[3] An azomethine ylide precursor bearing the cyclopropyl and methoxymethyl groups could potentially react with an ethylene equivalent to furnish the pyrrolidine core in a single step.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a go-to method for the formation of cyclic structures. A suitably designed acyclic diene precursor containing the necessary nitrogen, cyclopropyl, and methoxymethyl functionalities could be cyclized using a Grubbs-type catalyst.

Summary of Synthetic Routes

| Route | Key Transformation | Starting Materials | Advantages | Potential Challenges |

| Initial Patented Route | Intramolecular nucleophilic substitution | Cyclopropyl nitrile, 1,3-dihalopropane | Well-established reactions, scalable | Multi-step, use of strong bases |

| [3+2] Cycloaddition | Azomethine ylide cycloaddition | Azomethine ylide precursor, alkene | Convergent, stereocontrol | Preparation of the ylide precursor |

| Ring-Closing Metathesis | Olefin metathesis | Acyclic diene | High functional group tolerance | Catalyst cost, substrate synthesis |

The discovery of 2-cyclopropyl-2-(methoxymethyl)pyrrolidine is a prime example of how the demands of modern drug discovery drive the innovation of novel chemical entities and their synthetic routes. Its initial synthesis, embedded within a patent for potential cancer therapeutics, highlights its role as a key building block. While the originally disclosed multi-step synthesis is robust, alternative strategies such as [3+2] cycloadditions and ring-closing metathesis offer more convergent and potentially more efficient pathways. For researchers and drug development professionals, a thorough understanding of these synthetic approaches is crucial for the continued exploration of the chemical space around this valuable pyrrolidine derivative and for the development of the next generation of therapeutics.

References

- EP0204964A1 - 2-Pyrrolidone derivatives, process for preparing them, pharmaceutical composition and use.

- US7230119B2 - Process for the preparation of substituted pyrrolidine derivatives and intermediates.

- US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link]

-

Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. PMC. [Link]

-

WO 2010/022690 A2. Googleapis.com. [Link]

- US6759419B2 - Pyrrolidinone derivatives, their preparation and pharmaceutical composition comprising the same.

- US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

-

(PDF) Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors. ResearchGate. [Link]

-

De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor Catalysis. PubMed. [Link]

- WO2001064637A1 - 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses.

-

Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors. ResearchGate. [Link]

- US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

-